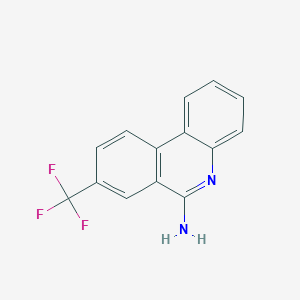

6-Phenanthridinamine, 8-(trifluoromethyl)-

Übersicht

Beschreibung

6-Amino-8-Trifluormethylphenanthridin ist eine chemische Verbindung, die für ihre Antiprion-Eigenschaften bekannt ist. Es ist ein Derivat von 6-Aminophenanthridin und hat die Summenformel C14H9F3N2 . Diese Verbindung zeichnet sich insbesondere durch ihre Fähigkeit aus, die Proteinfaltungsaktivität des Ribosoms zu hemmen, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Wirkmechanismus

Target of Action

The primary target of 6-Phenanthridinamine, 8-(trifluoromethyl)- is the ribosome . The ribosome plays a crucial role in protein synthesis, a process vital for cell growth and function.

Mode of Action

6-Phenanthridinamine, 8-(trifluoromethyl)- interacts with its target, the ribosome, by inhibiting the protein folding activity . It directly competes with protein substrates for the ribosomal active site .

Biochemical Pathways

The compound affects the protein synthesis pathway by inhibiting the protein folding activity of the ribosome . This disruption can lead to downstream effects such as altered protein function and potentially cell death.

Result of Action

The result of the compound’s action is the inhibition of protein folding . This can lead to a disruption in protein function, potentially affecting cell growth and survival.

Biochemische Analyse

Biochemical Properties

6-Phenanthridinamine, 8-(trifluoromethyl)- has been found to inhibit the protein folding activity of the ribosome (PFAR) when used at a concentration of 150 µM. It directly competes with protein substrates for the ribosomal active site.

Cellular Effects

The cellular effects of 6-Phenanthridinamine, 8-(trifluoromethyl)- are primarily related to its inhibition of protein folding activity. By competing with protein substrates for the ribosomal active site, it can potentially disrupt the normal function of cells.

Molecular Mechanism

The molecular mechanism of action of 6-Phenanthridinamine, 8-(trifluoromethyl)- involves its interaction with the ribosome. It competes with protein substrates for the ribosomal active site, thereby inhibiting the protein folding activity of the ribosome.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Amino-8-Trifluormethylphenanthridin beinhaltet typischerweise die Einführung einer Aminogruppe und einer Trifluormethylgruppe an einen Phenanthridin-Kern. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, aber gängige Methoden umfassen:

Nitrierung und Reduktion: Ausgehend von Phenanthridin kann durch Nitrierung gefolgt von Reduktion die Aminogruppe eingeführt werden.

Trifluormethylierung: Die Trifluormethylgruppe kann unter bestimmten Bedingungen unter Verwendung von Reagenzien wie Trifluormethyliodid eingeführt werden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 6-Amino-8-Trifluormethylphenanthridin sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich skalierbare Versionen der oben genannten Synthesewege, die auf Ausbeute und Reinheit optimiert sind.

Analyse Chemischer Reaktionen

Reaktionstypen

6-Amino-8-Trifluormethylphenanthridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um ihre funktionellen Gruppen zu modifizieren.

Substitution: Die Trifluormethylgruppe kann an Substitutionsreaktionen teilnehmen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Halogene und Nucleophile werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Nitroso- oder Nitroderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

6-Amino-8-Trifluormethylphenanthridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Studien zu seinen Auswirkungen auf die Proteinfaltung und sein Potenzial als Antiprionmittel.

Medizin: Untersuchungen zu seinen potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen.

Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse

Wirkmechanismus

Der primäre Wirkmechanismus von 6-Amino-8-Trifluormethylphenanthridin beinhaltet die Hemmung der Proteinfaltungsaktivität des Ribosoms. Es konkurriert mit Proteinsubstraten um die ribosomale aktive Stelle und verhindert so die korrekte Proteinfaltung. Dieser Mechanismus ist besonders relevant im Kontext von Prionkrankheiten, bei denen falsch gefaltete Proteine eine entscheidende Rolle spielen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Aminophenanthridin: Die Stammverbindung, der die Trifluormethylgruppe fehlt.

8-Trifluormethylphenanthridin: Ähnliche Struktur, aber ohne die Aminogruppe.

Einzigartigkeit

6-Amino-8-Trifluormethylphenanthridin ist aufgrund des Vorhandenseins sowohl der Amino- als auch der Trifluormethylgruppe einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, die ribosomale Proteinfaltung zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

8-(trifluoromethyl)phenanthridin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2/c15-14(16,17)8-5-6-9-10-3-1-2-4-12(10)19-13(18)11(9)7-8/h1-7H,(H2,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQYJKNVRUTAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(F)(F)F)C(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438639 | |

| Record name | 6-Phenanthridinamine, 8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651055-83-3 | |

| Record name | 6-Phenanthridinamine, 8-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)

![2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B3026185.png)

![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)

![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)